![molecular formula C14H10ClFN2O3 B7575234 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid, commonly known as CPFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPFA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the production of prostaglandins.
Mecanismo De Acción
CPFA exerts its pharmacological effects by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response by promoting vasodilation, edema, and pain. By inhibiting the activity of COX-2 enzymes, CPFA reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
CPFA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. In addition, CPFA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. CPFA has also been shown to exhibit minimal toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPFA is its ability to selectively inhibit the activity of COX-2 enzymes, while sparing the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that play a key role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of CPFA is its relatively low potency compared to other 3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid such as ibuprofen and aspirin.
Direcciones Futuras
There are several future directions for research on CPFA. One potential direction is to explore the potential applications of CPFA in the treatment of cancer. Several studies have shown that COX-2 enzymes play a key role in the development and progression of various types of cancer, and CPFA's ability to inhibit the activity of COX-2 enzymes makes it a promising candidate for further investigation. Another potential direction is to explore the potential applications of CPFA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. There is growing evidence that inflammation plays a key role in the development and progression of these diseases, and CPFA's ability to reduce inflammation makes it a promising candidate for further investigation. Finally, future research could focus on developing more potent analogs of CPFA with improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
CPFA can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with isocyanate to form the final product, CPFA.
Aplicaciones Científicas De Investigación
CPFA has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and pain. Several studies have shown that CPFA exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes, which are known to play a key role in the inflammatory response.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)carbamoylamino]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-9-2-4-10(5-3-9)17-14(21)18-12-7-8(13(19)20)1-6-11(12)16/h1-7H,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGERQEUNZJYYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(=O)O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.